

3-Bromo-5-(trifluoromethyl)benzoic acid

molecular weight and formula

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Compound of Interest

Compound Name: 3-Bromo-5-(trifluoromethyl)benzoic acid

Cat. No.: B1278927

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An In-depth Technical Guide to 3-Bromo-5-(trifluoromethyl)benzoic acid

This technical guide provides a comprehensive overview of **3-Bromo-5-(trifluoromethyl)benzoic acid**, a key building block in medicinal chemistry and material science. It is intended for researchers, scientists, and professionals in drug development and related fields. This document outlines its chemical and physical properties, provides illustrative experimental protocols, and summarizes its safety profile.

Chemical Identity and Molecular Structure

3-Bromo-5-(trifluoromethyl)benzoic acid is an aromatic carboxylic acid characterized by the presence of a bromine atom and a trifluoromethyl group on the benzene ring. These substitutions significantly influence the electronic properties and reactivity of the molecule.

Molecular Formula: $C_8H_4BrF_3O_2$ [1][2][3][4]

Molecular Weight: 269.02 g/mol [1][2]

IUPAC Name: **3-bromo-5-(trifluoromethyl)benzoic acid** [2]

CAS Registry Number: 328-67-6 [1][2]

Synonyms: 3-Bromo-5-carboxybenzotrifluoride, 5-Bromo-alpha,alpha,alpha-trifluoro-m-toluic acid [5]

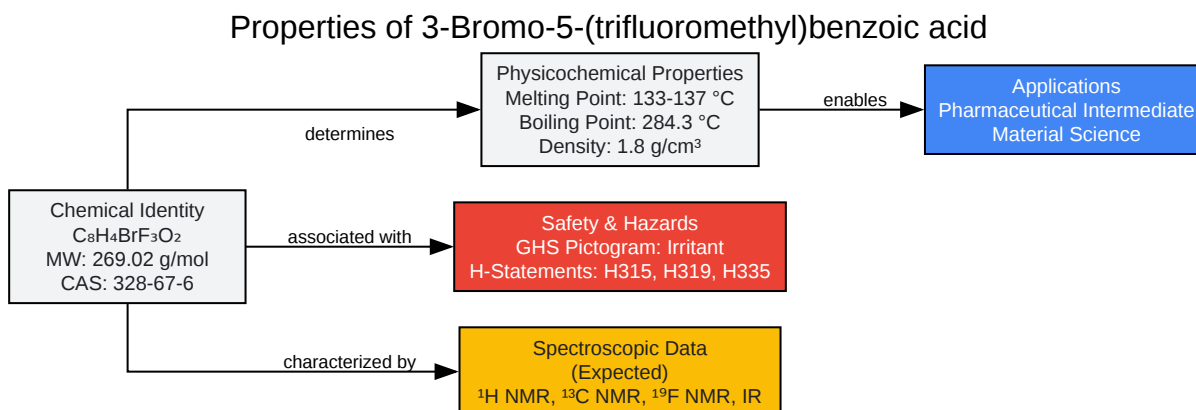
Physicochemical Properties

The physicochemical properties of **3-Bromo-5-(trifluoromethyl)benzoic acid** are summarized in the table below. These characteristics are crucial for its handling, storage, and application in chemical synthesis.

Property	Value	Source(s)
Physical Form	White to light yellow powder or crystal	[1]
Melting Point	133 - 137 °C	[1]
Boiling Point	284.3 °C at 760 mmHg	[6]
Density	1.8 ± 0.1 g/cm ³	[6]
Flash Point	125.8 ± 27.3 °C	[6]
Purity	≥ 98% (HPLC)	[1]
Storage	Store at room temperature	[1][7]

Logical Relationship of Properties

The following diagram illustrates the interconnectedness of the key attributes of **3-Bromo-5-(trifluoromethyl)benzoic acid**.



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Caption: Key properties of **3-Bromo-5-(trifluoromethyl)benzoic acid**.

Experimental Protocols

Detailed experimental procedures are essential for the successful application and study of this compound. Below are representative protocols for its synthesis and characterization.

Synthesis via Grignard Reaction and Carboxylation (Illustrative)

This protocol is adapted from a method for a structurally related compound and illustrates a common synthetic route.

Objective: To synthesize a substituted benzoic acid via a Grignard reagent.

Materials:

- 3,5-Disubstituted bromobenzene derivative
- Magnesium turnings
- Anhydrous tetrahydrofuran (THF)
- Carbon dioxide (solid, dry ice)
- Hydrochloric acid (aqueous solution)
- Diethyl ether

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
- Add a small volume of anhydrous THF to cover the magnesium.

- Dissolve the 3,5-disubstituted bromobenzene derivative in anhydrous THF and add it to the dropping funnel.
- Add a small portion of the bromide solution to the magnesium suspension to initiate the Grignard reaction. Initiation may be indicated by a gentle reflux.
- Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
- Cool the reaction mixture in an ice bath.
- Carefully add crushed dry ice (solid CO₂) to the cooled Grignard reagent. An excess of CO₂ is used to ensure complete carboxylation.
- Allow the mixture to warm to room temperature, and then quench the reaction by slowly adding aqueous hydrochloric acid.
- Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude benzoic acid derivative.
- Purify the crude product by recrystallization or column chromatography.

Spectroscopic Characterization

While specific experimental spectra for **3-Bromo-5-(trifluoromethyl)benzoic acid** are not detailed in the provided search results, typical spectroscopic features can be anticipated based on its structure and data for analogous compounds.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the bromo, trifluoromethyl, and carboxylic acid groups. A

broad singlet corresponding to the carboxylic acid proton will also be present, typically at a downfield chemical shift.

- ^{13}C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.
- ^{19}F NMR: The fluorine NMR spectrum will show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
- Infrared (IR) Spectroscopy:
 - The IR spectrum will exhibit a broad absorption band in the region of $2500\text{--}3300\text{ cm}^{-1}$ characteristic of the O-H stretching of the carboxylic acid dimer.
 - A strong, sharp absorption band around 1700 cm^{-1} will be present, corresponding to the C=O (carbonyl) stretching vibration.
 - Absorptions corresponding to C-H, C=C aromatic, C-Br, and C-F stretching and bending vibrations will also be observed.

Safety and Hazard Information

3-Bromo-5-(trifluoromethyl)benzoic acid is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

- H315: Causes skin irritation.[2]
- H319: Causes serious eye irritation.[2]
- H335: May cause respiratory irritation.[2]

GHS Pictogram:

- Irritant (exclamation mark)[2]

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][8]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P302+P352: IF ON SKIN: Wash with plenty of water.[2]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Applications in Research and Development

3-Bromo-5-(trifluoromethyl)benzoic acid is a valuable intermediate in the synthesis of pharmaceuticals and advanced materials. The trifluoromethyl group can enhance properties such as metabolic stability and bioavailability in drug candidates. Its reactivity also makes it a versatile building block in organic synthesis for the creation of complex molecules.

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